molecular formula C20H17Cl2N3O3 B2730143 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide CAS No. 1427678-83-8

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide

Cat. No.: B2730143
CAS No.: 1427678-83-8
M. Wt: 418.27
InChI Key: WKQMZRWYLJGUTO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring and the phenyl ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The propanamide group can be introduced through an amidation reaction using propanoyl chloride and a suitable base.

    Methoxylation: Introduction of the methoxy group can be achieved using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-3-carboxamide derivatives: Known for their anti-inflammatory and anticancer activities.

Uniqueness

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-6-methoxyquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-3-18(26)23-12-4-6-15(21)17(10-12)25-20(27)14-9-11-8-13(28-2)5-7-16(11)24-19(14)22/h4-10H,3H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQMZRWYLJGUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=C3C=CC(=CC3=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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